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Compound of Interest
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2-(Methylamino)-5-

chlorobenzophenone

Cat. No.: B138054 Get Quote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Methylamino)-5-chlorobenzophenone (MACB) is a key organic compound of significant

interest in the pharmaceutical and forensic sciences. Primarily recognized as the principal

synthetic precursor and a major metabolite of the widely prescribed benzodiazepine, diazepam,

its analytical characterization is paramount for quality control, metabolic studies, and forensic

investigations.[1][2] This guide, presented from the perspective of a Senior Application

Scientist, provides a detailed exploration of the core spectroscopic techniques used to

characterize MACB. We will delve into the practical application and interpretation of Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS), offering not just data, but a rationale for the analytical methodologies

employed.
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Property Value Source(s)

IUPAC Name

[5-chloro-2-

(methylamino)phenyl]-

phenylmethanone

[3]

CAS Number 1022-13-5 [3]

Molecular Formula C₁₄H₁₂ClNO [3]

Molecular Weight 245.71 g/mol [2]

Appearance Yellow crystalline powder

Melting Point 93-95 °C

Section 1: Molecular Structure and Vibrational
Analysis via Infrared (IR) Spectroscopy
From a quality control standpoint, IR spectroscopy serves as a rapid and effective initial

screening tool. Its primary function is to confirm the presence of key functional groups, ensuring

the integrity of the molecular backbone. An attenuated total reflectance (ATR) sampling

technique is preferred for a solid sample like MACB due to its minimal sample preparation and

the acquisition of high-quality, reproducible data.

Experimental Protocol: FTIR-ATR
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is

powered on and has undergone its requisite system checks.

Background Scan: Before sample analysis, acquire a background spectrum. This is crucial to

negate spectral contributions from atmospheric CO₂ and water vapor, establishing a clean

baseline.

Sample Application: Place a small amount (a few milligrams) of the 2-(Methylamino)-5-
chlorobenzophenone powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

[4]
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Pressure Application: Apply consistent pressure using the instrument's pressure arm. This

ensures optimal contact between the sample and the crystal surface, which is critical for a

strong, well-defined spectrum.

Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to

produce a spectrum with a high signal-to-noise ratio. The data is collected over a standard

range, typically 4000-400 cm⁻¹.

Data Processing: After acquisition, perform a baseline correction and peak-picking analysis

using the instrument's software.

Data Interpretation
The IR spectrum of MACB is dominated by features characteristic of its aromatic, ketone, and

secondary amine functionalities.

Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

~3350 Medium, Sharp N-H Stretching

3100-3000 Medium Aromatic C-H Stretching

2950-2850 Medium-Weak Methyl C-H Stretching

~1680-1660 Strong C=O (Ketone) Stretching

1600-1580 Medium Aromatic C=C Stretching

1335-1250 Strong C-N Stretching

~700-850 Strong C-Cl Stretching

Note: The exact peak positions can vary slightly based on the sample's physical state and the

specific instrumentation used.

The presence of a sharp N-H stretch around 3350 cm⁻¹ is a key indicator of the secondary

amine.[5] The strong absorption in the 1680-1660 cm⁻¹ region is unequivocally due to the

conjugated ketone's carbonyl (C=O) stretch.[6] Aromatic C-H stretches are observed above

3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.
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[4] The combination of these specific peaks provides a unique "fingerprint" for the molecule,

rapidly confirming its identity.

Key Vibrational ModesN-H Stretch (~3350 cm⁻¹)

C=O Stretch (~1670 cm⁻¹)

Aromatic C-H Stretch (>3000 cm⁻¹)

C-N Stretch (~1300 cm⁻¹)
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Click to download full resolution via product page

Caption: Key IR vibrational modes for MACB.

Section 2: Definitive Structural Confirmation via
Nuclear Magnetic Resonance (NMR) Spectroscopy
While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-

hydrogen framework, allowing for unambiguous structural confirmation and isomer

differentiation. For a complete assignment, both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Methylamino)-5-
chlorobenzophenone and dissolve it in ~0.7 mL of a deuterated solvent, such as

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of

solvent is critical; it must dissolve the sample without contributing interfering signals in the

regions of interest.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS

serves as the internal reference, with its signal defined as 0.00 ppm.[7]

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field

homogeneity, ensuring high-resolution spectra.

¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 30°

or 45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural

abundance, a greater number of scans is required. A proton-decoupled sequence is typically

used to simplify the spectrum, resulting in single lines for each unique carbon atom.

¹H NMR Data Interpretation
The ¹H NMR spectrum reveals distinct signals for each unique proton environment. The

electron-donating methylamino group and the electron-withdrawing carbonyl and chloro groups
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create a predictable pattern of shielding and deshielding for the aromatic protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 Broad Singlet 1H N-H

7.3 - 7.7 Multiplet 8H
Aromatic Protons (Ar-

H)

~2.9 Singlet 3H Methyl Protons (-CH₃)

Note: These are predicted chemical shift ranges based on the molecular structure. Actual

values may vary.

The aromatic region (7.3-7.7 ppm) is complex due to the overlapping signals of the eight

protons on the two phenyl rings.[8] The methylamino group's protons appear as a singlet

around 2.9 ppm. The N-H proton signal is often broad and its chemical shift can be highly

dependent on solvent and concentration.

¹H NMR Assignments

Ar-H (~7.3-7.7 ppm)

N-H (~8.5 ppm)

-CH₃ (~2.9 ppm)

Click to download full resolution via product page

Caption: Conceptual ¹H NMR assignments for MACB.

¹³C NMR Data Interpretation
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The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Given the lack of symmetry, all 14 carbon atoms are expected to be chemically distinct.

Chemical Shift (δ, ppm) Assignment

> 190 C=O (Ketone Carbonyl)

110 - 150 Aromatic Carbons

~30 -CH₃ (Methyl Carbon)

Note: These are predicted chemical shift ranges. Actual values may vary.

The most downfield signal will be the ketone carbonyl carbon, typically appearing above 190

ppm.[7] The twelve aromatic carbons will resonate in the 110-150 ppm range. The aliphatic

methyl carbon will be the most upfield signal, expected around 30 ppm.[9]

Section 3: Molecular Weight and Fragmentation
Analysis via Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a

compound and offers valuable structural information through the analysis of its fragmentation

patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a

robust and widely used method for analyzing volatile and semi-volatile compounds like MACB.

Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution of MACB (e.g., 100 µg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

GC Separation: Inject 1 µL of the sample solution into the GC. The instrument is equipped

with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature

program is used to separate the analyte from any impurities before it enters the mass

spectrometer. A typical program might start at 150°C and ramp to 300°C.

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is

bombarded by a high-energy electron beam (typically 70 eV). This process, known as
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Electron Ionization (EI), removes an electron to form a positively charged molecular ion

(M⁺•).

Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).

Detection: The separated ions are detected, and the resulting data is plotted as a mass

spectrum, showing the relative abundance of each ion.

Data Interpretation
The mass spectrum provides a wealth of structural information.

m/z Value
Relative
Abundance

Assignment Interpretation

245 High [M]⁺•
Molecular Ion

(C₁₄H₁₂³⁵ClNO)⁺•

246 Moderate [M+1]⁺• ¹³C Isotope Peak

247 Moderate [M+2]⁺• ³⁷Cl Isotope Peak

244 High [M-H]⁺
Loss of a hydrogen

radical

193 Moderate [M-C₄H₄]⁺ Possible fragment

77 High [C₆H₅]⁺ Phenyl cation

Data sourced from PubChem.[3]

Molecular Ion (M⁺•): The peak at m/z 245 corresponds to the molecular weight of the

compound (245.71 g/mol ), confirming its elemental formula.[10]

Isotope Pattern: The presence of a significant peak at m/z 247, with an abundance

approximately one-third that of the molecular ion peak, is the classic signature of a molecule

containing a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl

isotopes). This is a critical self-validating feature of the spectrum.
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Key Fragments: The prominent peak at m/z 244 represents the loss of a single hydrogen

atom, a common fragmentation for such molecules.[3] The base peak at m/z 77 is

characteristic of the unsubstituted phenyl group ([C₆H₅]⁺), arising from the cleavage of the

bond between the carbonyl carbon and the phenyl ring.

Molecular Ion [M]⁺•
m/z = 245

[M-H]⁺
m/z = 244

- H•

Phenyl Cation [C₆H₅]⁺
m/z = 77

- C₈H₇ClNO•

[M-C₄H₄]⁺
m/z = 193

- C₄H₄

Click to download full resolution via product page

Caption: Key fragmentation pathways for MACB in EI-MS.

Conclusion
The comprehensive spectroscopic analysis of 2-(Methylamino)-5-chlorobenzophenone
through IR, NMR, and MS provides a robust and multi-faceted confirmation of its chemical

identity and purity. IR spectroscopy serves as a rapid check for essential functional groups.

NMR spectroscopy offers an intricate map of the molecular skeleton, confirming the precise

arrangement of atoms. Finally, mass spectrometry provides definitive proof of molecular weight

and corroborates structural features through predictable fragmentation patterns and

characteristic isotopic distributions. Together, these techniques form a self-validating system of

analysis, essential for the stringent requirements of pharmaceutical development and forensic

science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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